REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH:5][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,5.6.7.8.9,^1:33,34,35,36,37,51,52,53,54,55|
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Name
|
|
Quantity
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75 g
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Type
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reactant
|
Smiles
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FC=1C=C(N)C=CC1
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Name
|
|
Quantity
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73 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=CC=C1
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Name
|
|
Quantity
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130 g
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
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1.3 L
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adduct
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Quantity
|
15 g
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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In a 3 liter, three-neck flask equipped with mechanical stirring
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to 80° C.
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Type
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CUSTOM
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Details
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quenched
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Type
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ADDITION
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Details
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by gradually pouring the reaction mixture into ice water (1 L)
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Type
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CUSTOM
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Details
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The aqueous layer was removed
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Type
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EXTRACTION
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Details
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was then extracted with an additional volume of toluene (300 mL)
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Type
|
WASH
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Details
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rinsed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
|
WASH
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Details
|
eluting with toluene
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(NC2=CC=CC=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |